![molecular formula C19H19N3O B5598855 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)
2-[4-(cyclopentylamino)-2-quinazolinyl]phenol
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Overview
Description
Phenols are hydroxy aromatic compounds where one or more hydroxyl groups are directly attached to the carbon atoms of the benzene ring . They are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .
Synthesis Analysis
Phenolic compounds can be synthesized through various methods. For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Molecular Structure Analysis
The molecular structure of phenolic compounds is characterized by the presence of a phenol moiety, which is a benzene ring substituted with a hydroxyl group .Scientific Research Applications
Anti-Angiogenesis Activity
2-[4-(cyclopentylamino)-2-quinazolinyl]phenol: derivatives have shown potent anti-angiogenesis activities. This is particularly relevant in cancer research, as angiogenesis plays a crucial role in tumor growth and metastasis. By inhibiting the formation of new blood vessels, these compounds can potentially restrict the supply of nutrients to tumors, thereby inhibiting their growth .
Cytotoxicity Against Tumor Cells
These compounds have been evaluated for their cytotoxic effects on tumor cells. They display similar cytotoxicity against tumor cells when compared to previously reported compounds, but with a higher cytotoxicity against human umbilical vein endothelial cells (HUVECs), indicating a potential for use in targeted cancer therapies .
Inhibition of Cell Migration and Adhesion
The derivatives of 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol have demonstrated significant inhibitory effects on the migration and adhesion of HUVECs. This suggests a potential application in preventing the spread of cancer cells and metastasis .
In Vivo Anti-Angiogenesis
In vivo studies, such as the chick embryo chorioallantoic membrane (CAM) assay, have shown that these compounds exhibit significant anti-angiogenesis activities. This further supports their potential use in developing anti-cancer therapies .
Antioxidant Properties
Related compounds with the cyclopentylamino group have been studied for their antioxidant properties. While not directly linked to 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol , these studies suggest that similar compounds could also possess antioxidant capabilities, which may be beneficial in protecting cells from oxidative stress .
11β-HSD Inhibitory Activities
Compounds structurally related to 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol have shown inhibitory activities against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the metabolism of steroids and its inhibition could have therapeutic applications in diseases related to steroid imbalances .
Mechanism of Action
Target of Action
Compounds with similar structures have shown significant inhibitory activity against 11β-hsd1 (11β-hydroxysteroid dehydrogenase type 1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action within cells .
Mode of Action
Based on the observed inhibitory activity against 11β-hsd1 , it can be hypothesized that this compound may interact with the enzyme, potentially altering its conformation and inhibiting its activity. This could result in decreased conversion of inactive glucocorticoids to their active forms, thereby modulating the physiological effects of these hormones.
Biochemical Pathways
Inhibition of 11β-hsd1 would primarily impact the glucocorticoid pathway . Glucocorticoids are involved in various physiological processes, including immune response, metabolism, and stress response. Therefore, modulation of 11β-HSD1 activity could have downstream effects on these processes.
Result of Action
The molecular and cellular effects of 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol’s action would depend on its specific targets and mode of action. If it indeed acts as an inhibitor of 11β-HSD1 , its primary effect would be a reduction in the intracellular levels of active glucocorticoids. This could potentially modulate various cellular processes regulated by these hormones, including inflammation, immune response, and metabolic processes.
properties
IUPAC Name |
2-[4-(cyclopentylamino)quinazolin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-17-12-6-4-10-15(17)19-21-16-11-5-3-9-14(16)18(22-19)20-13-7-1-2-8-13/h3-6,9-13,23H,1-2,7-8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHONHOHLSXUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol |
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